molecular formula C17H14ClN3O3 B6358249 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline CAS No. 331656-75-8

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline

Cat. No. B6358249
CAS RN: 331656-75-8
M. Wt: 343.8 g/mol
InChI Key: CMQXBUGSULYUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline (CPAHMI) is a synthetic compound that has been studied for its potential applications in scientific research. CPAHMI is a derivative of indoline, a heterocyclic organic compound, and is classified as a hydrazide. It has been studied for its ability to act as a ligand, a molecular entity that binds to a specific target molecule, and its potential use in biochemistry and physiology.

Scientific Research Applications

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been studied for its potential applications in scientific research. It has been studied for its ability to act as a ligand, a molecular entity that binds to a specific target molecule, and its potential use in biochemistry and physiology. 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been used to study the interactions between proteins and small molecules, as well as its ability to bind to and modulate the activity of enzymes. It has also been studied for its potential use as a tool for studying signal transduction pathways, as well as its potential applications in drug discovery and development.

Mechanism of Action

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is a ligand, a molecular entity that binds to a specific target molecule. The mechanism of action of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is not fully understood, but it is believed to involve the binding of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline to the target molecule, which results in a conformational change in the target molecule that leads to its activation or inhibition.
Biochemical and Physiological Effects
3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can lead to changes in the levels of various metabolites and hormones. It has also been shown to affect the activity of signal transduction pathways, which can lead to changes in gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable and non-toxic. Furthermore, it is relatively inexpensive and can be used in a variety of laboratory applications. However, there are some limitations to its use in laboratory experiments. 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is not very soluble in aqueous solutions, which can limit its use in biochemical and physiological studies. Additionally, it is difficult to quantify the amount of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline bound to a target molecule, which can limit its use in drug discovery and development studies.

Future Directions

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has potential applications in a variety of scientific research fields. It has potential applications in drug discovery and development, as it can be used to study the interactions between proteins and small molecules. It can also be used to study signal transduction pathways and to modulate the activity of enzymes. Additionally, it can be used to study the effects of various metabolites and hormones on cell proliferation and gene expression. Finally, 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline can be used to study the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is synthesized through a multi-step reaction process that begins with the reaction of 2-chlorophenoxyacetic acid and hydrazine hydrate in the presence of sodium hydroxide. This reaction produces a hydrazide intermediate, which is then reacted with 1-methyl-2-oxoindoline in the presence of sodium bicarbonate to form 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline. The entire process is conducted under basic conditions and requires several purification steps to remove any unreacted reactants and byproducts.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-21-13-8-4-2-6-11(13)16(17(21)23)20-19-15(22)10-24-14-9-5-3-7-12(14)18/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXBUGSULYUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.